4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide
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Description
The compound “4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidin-6-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the amide group (-CONH2) is often involved in condensation reactions . The thiazolo[3,2-a]pyrimidin-6-yl group could also participate in various reactions .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a broad spectrum of antimicrobial action , suggesting that its targets may include various types of bacteria and other microorganisms.
Mode of Action
It is known that similar compounds work by interacting with their targets and causing changes that inhibit the growth or function of the target organisms .
Biochemical Pathways
Based on the antimicrobial action of similar compounds , it can be inferred that F2397-0078 may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution in the body.
Result of Action
Given its potential antimicrobial action , it can be inferred that the compound may lead to the inhibition or death of microorganisms at the molecular and cellular levels.
Properties
IUPAC Name |
4-butyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-4-5-13-6-8-14(9-7-13)16(22)20-15-12(2)19-18-21(17(15)23)10-11-24-18/h10-11,13-14H,3-9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMVJHWBJHOIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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